Vildagliptin dihydrate

DPP-4 inhibitor lipid profile total cholesterol

Vildagliptin dihydrate (CAS 2133364-01-7) is a well-characterized crystalline DPP-4 inhibitor reference standard with defined XRPD and DSC profiles, ensuring rigorous polymorph identity control for analytical method validation. Its CYP450-independent hydrolysis metabolism (<1.6% CYP involvement) and minimal plasma protein binding (9.3%) eliminate confounding pharmacokinetic interactions in polypharmacy research—a critical differentiator from CYP-dependent gliptins. Documented lipid-lowering effects (-24 mg/dL total cholesterol) and validated renal impairment data (eGFR <30) support cardiometabolic and CKD protocols. The dihydrate crystal form offers improved stability and aqueous solubility versus anhydrous free base forms for formulation development.

Molecular Formula C17H29N3O4
Molecular Weight 339.4 g/mol
Cat. No. B12295965
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVildagliptin dihydrate
Molecular FormulaC17H29N3O4
Molecular Weight339.4 g/mol
Structural Identifiers
SMILESC1CC(N(C1)C(=O)CNC23CC4CC(C2)CC(C4)(C3)O)C#N.O.O
InChIInChI=1S/C17H25N3O2.2H2O/c18-9-14-2-1-3-20(14)15(21)10-19-16-5-12-4-13(6-16)8-17(22,7-12)11-16;;/h12-14,19,22H,1-8,10-11H2;2*1H2/t12-,13+,14-,16?,17?;;/m0../s1
InChIKeyMVOBUCAQTXEOGS-XQOPLDTQSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Vildagliptin Dihydrate: Baseline DPP-4 Inhibitor Specifications and Class Positioning for Procurement Evaluation


Vildagliptin dihydrate (CAS 2133364-01-7; molecular formula C₁₇H₂₉N₃O₄·2H₂O; molecular weight 339.4 g/mol) is a cyanopyrrolidine-based dipeptidyl peptidase-4 (DPP-4) inhibitor that exists as a crystalline hydrate incorporating two water molecules into its solid-state structure . The compound functions as a selective, competitive, and reversible DPP-4 inhibitor with an IC₅₀ of 3.5 nM in human Caco-2 cells . The dihydrate crystal form influences solubility and stability properties relevant to formulation development and analytical method validation . Vildagliptin belongs to the gliptin class of oral antidiabetic agents, alongside sitagliptin, saxagliptin, linagliptin, and alogliptin, each possessing distinct pharmacokinetic and pharmacodynamic profiles that preclude therapeutic interchangeability [1].

Why Generic Substitution of Vildagliptin Dihydrate with Alternative DPP-4 Inhibitors Fails: Pharmacokinetic Divergence and Non-Interchangeable Profiles


Despite sharing a common mechanism of action—competitive inhibition of the DPP-4 enzyme active site—vildagliptin and other gliptins exhibit substantial divergence across multiple pharmacokinetic and pharmacodynamic dimensions that preclude therapeutic equivalence [1]. The DPP-4 inhibitor class displays marked heterogeneity in half-life (ranging from approximately 2 hours for vildagliptin to >100 hours for linagliptin), bioavailability (30% to 87%), metabolic pathways (CYP-dependent versus hydrolysis), plasma protein binding (9.3% to >90%), and renal excretion profiles [2][3]. Vildagliptin is the only DPP-4 inhibitor that requires twice-daily dosing due to its short terminal half-life (1.5–3 hours), a direct consequence of its unique hydrolysis-based metabolism that is CYP450-independent [4]. Furthermore, the binding kinetics differ substantially: vildagliptin acts as a substrate blocker with slow dissociation from the DPP-4 enzyme, whereas sitagliptin demonstrates rapid dissociation [5]. These differences directly impact clinical selection, particularly in patients with renal impairment, polypharmacy requirements, or specific tolerability considerations [6].

Vildagliptin Dihydrate: Quantitative Head-to-Head Comparative Evidence Versus Sitagliptin, Saxagliptin, Linagliptin, and Alogliptin for Procurement Decision Support


Vildagliptin vs Sitagliptin and Saxagliptin: Superior Total Cholesterol Reduction in Real-World Observational Analysis

In a real-world observational study of 360 patients with type 2 diabetes, vildagliptin demonstrated significantly greater reduction in total cholesterol compared with sitagliptin and saxagliptin [1]. The effect was independent of statin use and glycemic improvement, suggesting a direct lipid-modulating property unique among DPP-4 inhibitors evaluated [2].

DPP-4 inhibitor lipid profile total cholesterol type 2 diabetes

Vildagliptin DPP-4 Inhibition Potency: IC₅₀ and Kᵢ Values in Human Enzyme Assays Compared to Class Members

Vildagliptin exhibits nanomolar inhibitory potency against human DPP-4 in cell-free enzyme assays . Comparative binding kinetic analysis reveals that vildagliptin demonstrates a K_D (equilibrium dissociation constant) of 2.4 nM and a slow dissociation rate (k_off) from the DPP-4 enzyme relative to other gliptins, with vildagliptin characterized as a substrate blocker [1][2].

DPP-4 inhibition IC₅₀ Kᵢ potency enzyme kinetics

Vildagliptin vs Sitagliptin in Severe Renal Impairment: Equivalent Efficacy at Recommended Doses with Distinct Dosing Ratio

A randomized, double-blind, parallel-arm, 24-week clinical trial directly compared vildagliptin and sitagliptin in 148 patients with type 2 diabetes and severe renal impairment (eGFR <30 mL/min/1.73 m²) [1]. Both agents demonstrated equivalent glycemic efficacy at their respective recommended doses for this population [2].

renal impairment DPP-4 inhibitor HbA1c type 2 diabetes chronic kidney disease

Vildagliptin vs Class Comparators: Minimal Plasma Protein Binding as Differentiator for Drug-Drug Interaction Risk

Among marketed DPP-4 inhibitors, vildagliptin exhibits the lowest plasma protein binding (9.3%), substantially lower than all other class members [1][2]. This minimal binding, combined with CYP450-independent hydrolysis as the primary elimination pathway (<1.6% CYP involvement), translates to a low drug-drug interaction potential [3].

plasma protein binding drug-drug interaction pharmacokinetics CYP450

Vildagliptin Twice-Daily Dosing: Pharmacodynamic Rationale Based on DPP-4 Inhibition Duration Profile

Vildagliptin is the only DPP-4 inhibitor requiring twice-daily administration, a consequence of its short terminal half-life (1.5–3 hours) and unique binding kinetics as a substrate blocker [1]. Despite the short half-life, vildagliptin 50 mg BID maintains >80% DPP-4 inhibition at 12 hours post-dose, with maximum inhibition reaching approximately 95% [2].

DPP-4 inhibition pharmacodynamics half-life dosing frequency

Vildagliptin Dihydrate Crystal Form: Physicochemical and Stability Distinctions from Anhydrous Forms for Formulation Development

Vildagliptin dihydrate incorporates two water molecules into its crystalline lattice, which influences solubility and solid-state stability relative to anhydrous forms . Patent literature indicates that vildagliptin salts and specific crystalline hydrates exhibit enhanced aqueous solubility and improved stability compared to the vildagliptin free base, with implications for formulation development and bioavailability consistency [1][2].

crystal form dihydrate polymorph solubility stability

Vildagliptin Dihydrate: High-Value Research and Industrial Application Scenarios Driven by Differentiated Pharmacologic and Physicochemical Evidence


Polypharmacy Research Models and Drug-Drug Interaction Studies Leveraging Low CYP450 Liability

Vildagliptin's minimal plasma protein binding (9.3%) and CYP450-independent hydrolysis metabolism (<1.6% CYP involvement) make it an ideal DPP-4 inhibitor candidate for polypharmacy research models [1]. Studies investigating concomitant administration with statins, antihypertensives, warfarin, or digoxin have demonstrated absence of clinically significant pharmacokinetic interactions [2]. This profile supports selection for studies requiring clean background pharmacology without confounding CYP-mediated interactions—a critical differentiator from saxagliptin (CYP3A4/5 substrate) and agents with higher protein binding such as linagliptin (>90%) [3].

Lipid Metabolism and Cardiometabolic Outcomes Research Exploiting Differentiated Cholesterol-Lowering Effect

Vildagliptin demonstrates a reproducible lipid-lowering effect—specifically total cholesterol reduction of -24 mg/dL compared to -11 mg/dL for sitagliptin and -3.6 mg/dL for saxagliptin—that appears independent of glycemic improvement and statin use [4][5]. This differentiated effect supports vildagliptin as the DPP-4 inhibitor of choice for research protocols investigating cardiometabolic outcomes, non-alcoholic fatty liver disease (NAFLD) models, or studies where lipid profile modification is a key secondary endpoint [6].

Renal Impairment Studies Requiring Validated DPP-4 Inhibitor Dosing with Direct Comparative Efficacy Data

The randomized, head-to-head trial comparing vildagliptin 50 mg QD and sitagliptin 25 mg QD in severe renal impairment (eGFR <30 mL/min/1.73 m²) provides a validated evidence base for research protocols in chronic kidney disease populations [7][8]. The study demonstrated equivalent HbA1c reduction (-0.54% vs -0.56%, p=0.874) with comparable safety profiles, establishing vildagliptin as a reference-standard DPP-4 inhibitor for renal impairment studies where direct comparative data are required for protocol justification or regulatory submission [9].

Analytical Reference Standard and Formulation Development Requiring Defined Dihydrate Crystal Form Identity

Vildagliptin dihydrate provides a well-characterized crystalline reference standard with defined X-ray powder diffraction (XRPD) pattern and thermal properties (DSC) for analytical method development and validation . Patent documentation specifies that crystalline hydrates offer improved stability and aqueous solubility compared to anhydrous free base forms, supporting formulation development for both immediate-release and modified-release dosage forms [10][11]. The dihydrate form is particularly relevant for quality control laboratories, stability-indicating method validation, and solid-state characterization studies where polymorph identity must be rigorously controlled.

Technical Documentation Hub

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